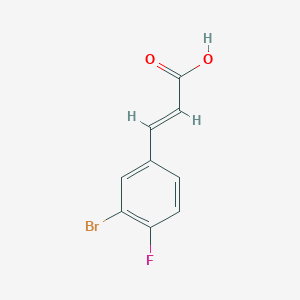

3-Bromo-4-fluorocinnamic acid

説明

3-Bromo-4-fluorocinnamic acid is a halogenated cinnamic acid derivative, a compound of interest in organic synthesis and materials science due to its unique structural features. The presence of both bromo and fluoro substituents on the cinnamic acid backbone may influence its reactivity, crystal structure, and physical properties, making it a valuable compound for various applications in organic chemistry and materials science.

Synthesis Analysis

While specific synthesis routes for 3-Bromo-4-fluorocinnamic acid were not directly found, related synthesis strategies involve halogenation, carboxylation, and coupling reactions that are common in the preparation of similar halogenated aromatic compounds. For instance, the synthesis of related compounds often utilizes bromination and fluorination techniques on precursor aromatic compounds to introduce halogen atoms at specific positions on the ring (Zhou Peng-peng, 2013).

Molecular Structure Analysis

The crystal structure and molecular interactions of halogenated cinnamic acids can provide insights into the packing, stability, and reactivity of these compounds. For example, studies on 4-bromocinnamic acid derivatives have shown that halogen atoms can significantly affect the crystal packing through halogen bonding and π-π interactions, potentially influencing the physical properties and reactivity of 3-Bromo-4-fluorocinnamic acid as well (Shaunak Chakraborty et al., 2018).

Chemical Reactions and Properties

The presence of bromo and fluoro groups in 3-Bromo-4-fluorocinnamic acid would likely make it a versatile intermediate for further chemical transformations, such as Suzuki coupling reactions, which are facilitated by the presence of the boronic acid group in halogenated aromatic compounds. These reactions are pivotal in creating complex molecular architectures for pharmaceuticals, agrochemicals, and organic materials (Andrew Sutherland & Timothy Gallagher, 2003).

科学的研究の応用

Biodegradation of 4-Fluorocinnamic Acid :

- A study by Ma Yu (2013) in the Journal of Zhejiang University of Technology discussed the isolation and characterization of a bacterial strain capable of degrading 4-fluorocinnamic acid, highlighting its potential in bioremediation processes in environments contaminated with fluoric agrochemicals (Ma Yu, 2013).

- C. Amorim et al. (2013) in Applied Microbiology and Biotechnology reported on a bacterial strain that can use 4-fluorocinnamic acid as the sole carbon source, providing insights into the microbial degradation of haloorganic compounds (C. Amorim et al., 2013).

Synthesis and Transformation :

- In the Journal of the Fourth Military Medical University, C. Si (2004) discussed the synthesis of methyl 4-fluorocinnamate, a derivative of 4-fluorocinnamic acid, using cationic exchange resin as a catalyst. This process is significant for large-scale preparation of chiral medicinal materials (C. Si, 2004).

- Another study by W. Todd et al. (1989) in Preparative Biochemistry focused on the synthesis of 4-fluoro-3-hydroxyanthranilic acids, which are inhibitors of 3-hydroxyanthranilate oxygenase in brain tissues, showing the versatility of fluorocinnamic acid derivatives in biochemical applications (W. Todd et al., 1989).

Biological Activity :

- The study by Turuvekere K. Chaitra et al. (2015) in the Journal of Molecular Liquids examined the effectiveness of various derivatives, including 3-bromo-4-fluoro-benzylidene-triazol-4-yl-amine, as corrosion inhibitors on mild steel. This research emphasizes the potential of fluorocinnamic acid derivatives in industrial applications (Turuvekere K. Chaitra et al., 2015).

- In a study published in Molecules by J. Malheiro et al. (2019), the potential of cinnamic derivatives, including α-fluorocinnamic acids, to enhance the efficacy of biocides against bacteria was explored. This research provides insights into the application of these compounds in disinfection and microbial control processes (J. Malheiro et al., 2019).

Safety And Hazards

3-Bromo-4-fluorocinnamic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised .

特性

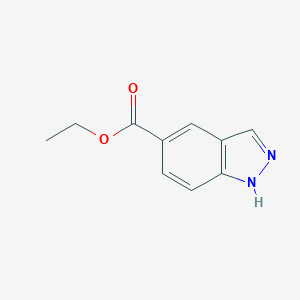

IUPAC Name |

(E)-3-(3-bromo-4-fluorophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrFO2/c10-7-5-6(1-3-8(7)11)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNIGVADAKXOMQH-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)O)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C(=O)O)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4-fluorocinnamic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

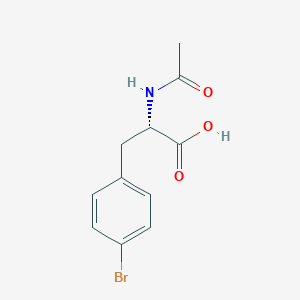

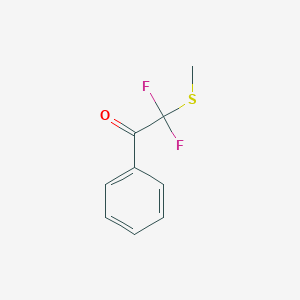

![(3-Phenyl-5-thioxo-1,5-dihydro-[1,2,4]triazol-4-yl)-acetic acid](/img/structure/B66155.png)